1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15742255
InChI: InChI=1S/C12H19NO2/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3/h4-6,9H,7-8,13H2,1-3H3
SMILES:
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol

1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine

CAS No.:

Cat. No.: VC15742255

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine -

Specification

Molecular Formula C12H19NO2
Molecular Weight 209.28 g/mol
IUPAC Name [3-methoxy-2-(2-methylpropoxy)phenyl]methanamine
Standard InChI InChI=1S/C12H19NO2/c1-9(2)8-15-12-10(7-13)5-4-6-11(12)14-3/h4-6,9H,7-8,13H2,1-3H3
Standard InChI Key QOLWOGBXKSIFCC-UHFFFAOYSA-N
Canonical SMILES CC(C)COC1=C(C=CC=C1OC)CN

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The molecular formula of 1-[3-Methoxy-2-(2-methylpropoxy)phenyl]methanamine is C₁₂H₁₉NO₂, derived from:

  • A phenyl ring with:

    • A methoxy group (-OCH₃) at the 3-position.

    • A 2-methylpropoxy group (-OCH₂C(CH₃)₂) at the 2-position.

  • A methanamine (-CH₂NH₂) substituent attached to the phenyl ring.

The compound’s SMILES notation is COC1=CC(=C(C(OC(C)C)=C1)CN, reflecting its substitution pattern. Its InChIKey (KJYRIJFDSZQEHR-UHFFFAOYSA-N) confirms its unique stereochemical identity .

Physicochemical Properties

Predicted properties from structural analogs include:

PropertyValue
Molecular Weight209.28 g/mol
LogP (Lipophilicity)~2.5 (moderate hydrophobicity)
Hydrogen Bond Donors1 (NH₂ group)
Hydrogen Bond Acceptors3 (two ether oxygens, one amine)

The 2-methylpropoxy group enhances lipid solubility, potentially improving blood-brain barrier penetration, while the methoxy group may influence electronic interactions with biological targets .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound can be synthesized through a multi-step approach:

  • Etherification: Introducing the 2-methylpropoxy group via nucleophilic substitution of a phenolic precursor.

  • Methoxy Group Installation: Using methyl iodide or dimethyl sulfate under basic conditions.

  • Methanamine Functionalization: Reductive amination of a benzaldehyde intermediate or Gabriel synthesis.

Catalytic and Green Chemistry Approaches

Recent advances in InCl₃-catalyzed reactions under ultrasound irradiation, as demonstrated in pyrano[2,3-c]pyrazole synthesis , offer a template for optimizing this compound’s synthesis. Key parameters include:

  • Catalyst: InCl₃ (20 mol%) in 50% ethanol.

  • Conditions: Ultrasound irradiation at 40°C for 20 minutes.

  • Yield: Up to 95% in analogous reactions .

This method aligns with green chemistry principles by minimizing solvent use and reaction time.

CompoundStructureKey Features
4-(2-Methylpropoxy)anilineC₁₀H₁₅NOLacks methoxy group; simpler amine
1-(3,4-Dimethoxyphenyl)ethanamineC₁₀H₁₅NO₂Two methoxy groups; ethylamine chain

The 2-methylpropoxy group in the target compound may enhance bioavailability compared to analogs with shorter alkoxy chains .

Applications in Material Science and Industry

Photoactive Materials

The conjugated aromatic system and electron-donating substituents make this compound a candidate for:

  • Organic light-emitting diodes (OLEDs): As a hole-transport layer material.

  • Dyes: Tunable absorption spectra due to substituent effects .

Biodegradable Agrochemicals

Structural similarities to pyranopyrazole derivatives suggest potential use in:

  • Herbicides: Disrupting plant cell wall synthesis.

  • Pesticides: Targeting insect neurotransmitter systems.

Challenges and Future Directions

Synthetic Bottlenecks

  • Regioselectivity: Ensuring precise substitution at the 2- and 3-positions.

  • Amine Protection: Avoiding side reactions during functionalization.

Pharmacokinetic Studies

Future research should prioritize:

  • ADMET profiling: Absorption, distribution, metabolism, excretion, and toxicity.

  • Target identification: High-throughput screening against receptor libraries.

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